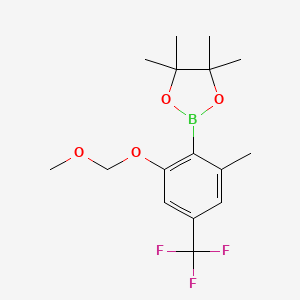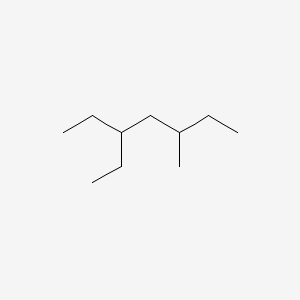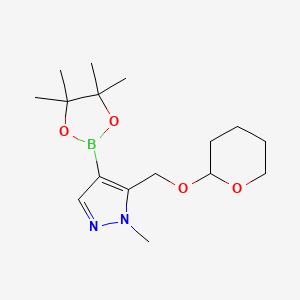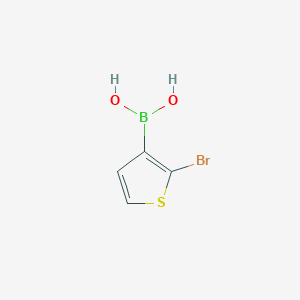
4-Bromo-N-(4-methylphenyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(4-methylphenyl)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom attached to the benzene ring, along with a phenyl and a 4-methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline typically involves the reaction of 4-bromoaniline with 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-methylphenyl)-N-phenylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
4-Bromo-N-(4-methylphenyl)-N-phenylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets may vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
- 4-Bromo-4’,4’'-dimethyltriphenylamine
Uniqueness
4-Bromo-N-(4-methylphenyl)-N-phenylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
183798-74-5 |
|---|---|
Molecular Formula |
C19H16BrN |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-phenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-7-11-18(12-8-15)21(17-5-3-2-4-6-17)19-13-9-16(20)10-14-19/h2-14H,1H3 |
InChI Key |
YMEBIIALDLSINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


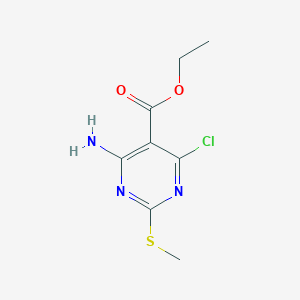
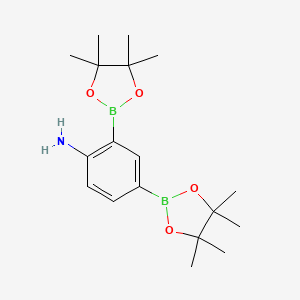
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
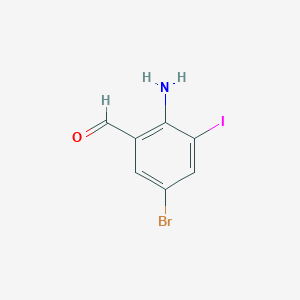
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)

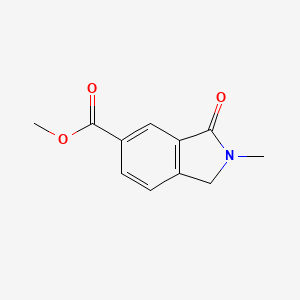
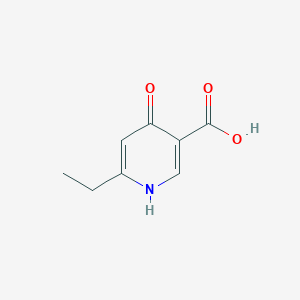
![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
